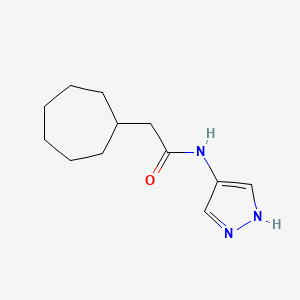
2-cycloheptyl-N-(1H-pyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cycloheptyl-N-(1H-pyrazol-4-yl)acetamide is an organic compound that features a cycloheptyl group attached to an acetamide moiety, which is further connected to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cycloheptyl-N-(1H-pyrazol-4-yl)acetamide can be achieved through a multi-step process:
Formation of the pyrazole ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Acylation: The pyrazole derivative is then acylated using chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
2-cycloheptyl-N-(1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to the presence of the pyrazole ring, which is known for its biological activity.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-cycloheptyl-N-(1H-pyrazol-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole ring is known to interact with various biological targets, which could be leveraged for therapeutic purposes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-cycloheptyl-N-(1H-pyrazol-3-yl)acetamide: Similar structure but with the pyrazole ring substituted at a different position.
2-cycloheptyl-N-(1H-pyrazol-5-yl)acetamide: Another positional isomer with potential differences in biological activity.
Uniqueness
2-cycloheptyl-N-(1H-pyrazol-4-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological interactions. The presence of the cycloheptyl group also adds to its distinctiveness, potentially affecting its pharmacokinetic properties.
Eigenschaften
IUPAC Name |
2-cycloheptyl-N-(1H-pyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c16-12(15-11-8-13-14-9-11)7-10-5-3-1-2-4-6-10/h8-10H,1-7H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLQJNLWPUNZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CC(=O)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
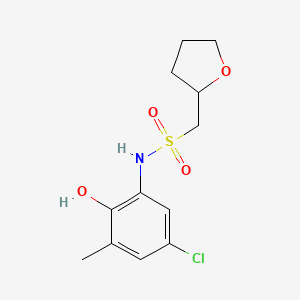
![N-[(4-bromothiophen-2-yl)methyl]-2-thiophen-3-ylpropan-1-amine](/img/structure/B6647775.png)
![[3-(Diethylamino)pyrrolidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B6647781.png)

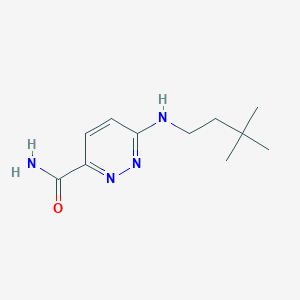

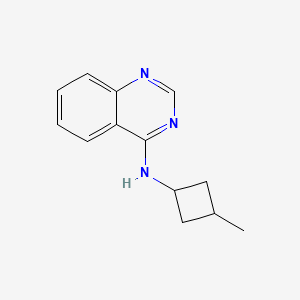
![Methyl 4-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carboxylate](/img/structure/B6647805.png)
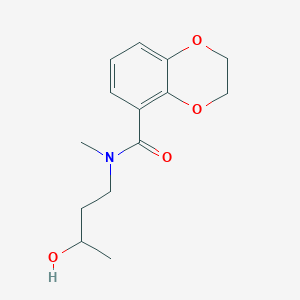
![2-bromo-N-[(3-cyanophenyl)methyl]-6-fluorobenzamide](/img/structure/B6647829.png)
![2-[(5-Bromopyridin-3-yl)-ethylamino]ethanol](/img/structure/B6647832.png)
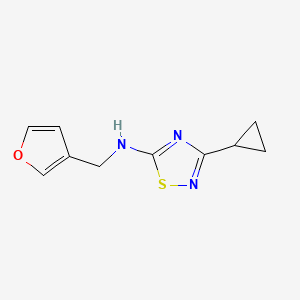
![5-methyl-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6647851.png)
![5-bromo-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B6647861.png)
